molecular formula C16H22N6O2 B6438060 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549013-93-4

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6438060
CAS No.: 2549013-93-4
M. Wt: 330.38 g/mol
InChI Key: SYCDDIFVSCJANQ-UHFFFAOYSA-N
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Description

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, two pyrimidine rings, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrimidine rings, potentially converting them into dihydropyrimidine derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate cellular pathways and molecular targets.

Medicine

In medicinal chemistry, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine: shares structural similarities with other pyrimidine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxypyrimidine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)14-4-7-17-15(20-14)22-8-5-12(6-9-22)24-16-18-10-13(23-3)11-19-16/h4,7,10-12H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCDDIFVSCJANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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